Ethyl 4-(3-cyanopyrazin-2-yl)benzoate

Vue d'ensemble

Description

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a cyano group attached to the pyrazine ring and an ethyl ester group attached to the benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-cyanopyrazin-2-yl)benzoate typically involves the reaction of 3-cyano-2-pyrazinecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum productivity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate has shown potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. Research indicates that compounds with similar structures can inhibit key enzymes involved in tumor growth, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, which positions it as a potential lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed studies are needed to elucidate the exact pathways.

Neuropharmacology

Cognitive Enhancer

Recent patent filings indicate that derivatives of this compound may act as muscarinic receptor antagonists, which could be beneficial in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and Lewy Body Dementia . The modulation of cholinergic signaling through these receptors is crucial for memory and learning processes.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including esterification and cyclization techniques. These methods allow for the introduction of functional groups that can enhance its biological activity or alter its pharmacokinetic properties . The ability to modify the compound's structure opens avenues for creating derivatives with improved efficacy and reduced toxicity.

Case Studies and Research Findings

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell growth in vitro | Potential for development as an anticancer drug |

| Study B | Antimicrobial Properties | Showed significant activity against Gram-positive bacteria | Possible lead for new antibiotic formulations |

| Study C | Neuropharmacology | Identified as a muscarinic receptor antagonist in animal models | Could aid in cognitive enhancement therapies |

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-cyanopyrazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-Cyano-pyrazin-2-YL)-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-(3-Cyano-pyrazin-2-YL)-benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.

3-Cyano-2-pyrazinecarboxylic acid: The parent compound without the benzoic acid moiety.

Uniqueness

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility in organic solvents, making it more versatile for various applications.

Activité Biologique

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, related case studies, and relevant research findings.

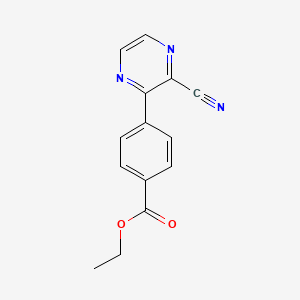

Chemical Structure and Properties

This compound features a benzoate group linked to a cyanopyrazine moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases, which play crucial roles in cell signaling and proliferation.

Inhibition of Kinases

Research has shown that certain derivatives of cyanopyrazine can act as selective inhibitors of checkpoint kinase 1 (CHK1), which is involved in DNA damage response pathways. The presence of the cyanopyrazine moiety enhances the binding affinity to the ATP-binding site of CHK1, leading to increased potency against cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | CHK1 Inhibition | <100 | |

| Analog A (similar structure) | Cytotoxicity in HT29 cells | 200 | |

| Analog B (modified cyanopyrazine) | G2 Checkpoint Abrogation | <200 |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound, researchers utilized the sulforhodamine B (SRB) assay on human colon carcinoma cell lines (HT29). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value below 100 nM, suggesting strong potential for use in cancer therapy .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that this compound could effectively abrogate the G2 checkpoint in cells exposed to DNA-damaging agents like etoposide. This activity was measured by quantifying M-phase phosphoprotein 2 (MPM2) levels, indicating successful progression through mitosis despite DNA damage .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a promising candidate for further development.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Evaluating the synergistic effects when combined with existing chemotherapeutics.

Propriétés

IUPAC Name |

ethyl 4-(3-cyanopyrazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-2-19-14(18)11-5-3-10(4-6-11)13-12(9-15)16-7-8-17-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDANQGNLQYYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.